3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
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Overview
Description
3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxadiazole ring fused with a quinoline moiety, which is further substituted with an isopropylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable nitrile oxide with an appropriate dipolarophile. This step often requires the use of a base such as triethylamine and a solvent like dichloromethane.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling Reaction: The final step involves the coupling of the oxadiazole ring with the quinoline moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, using a palladium catalyst and a suitable ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylphenyl group can be replaced with other substituents using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, palladium catalysts, and suitable ligands.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it useful in biochemical assays.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropylphenyl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring with the target compound but lacks the quinoline moiety.
1-Methylquinolin-4(1H)-one: This compound shares the quinoline moiety with the target compound but lacks the oxadiazole ring.
4-Isopropylphenyl-1,2,4-oxadiazole: This compound is similar to the target compound but has a different substitution pattern on the oxadiazole ring.
Uniqueness
The uniqueness of 3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one lies in its combined structure of an oxadiazole ring fused with a quinoline moiety and substituted with an isopropylphenyl group
Properties
IUPAC Name |
1-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13(2)14-8-10-15(11-9-14)20-22-21(26-23-20)17-12-24(3)18-7-5-4-6-16(18)19(17)25/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTHGPIKNVUNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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